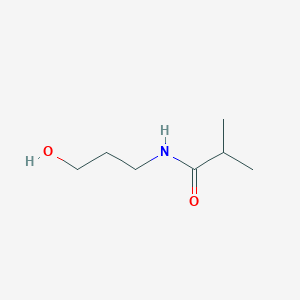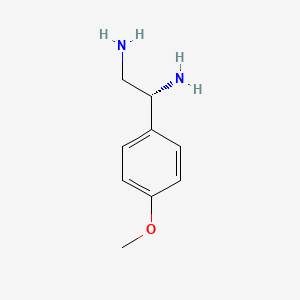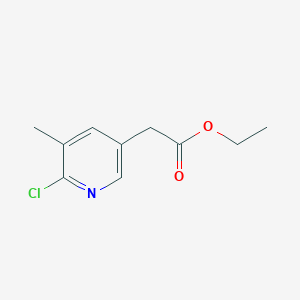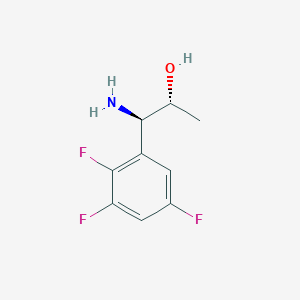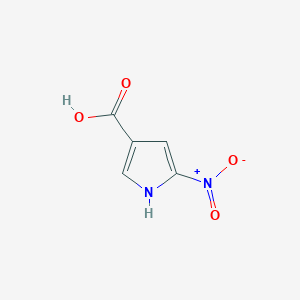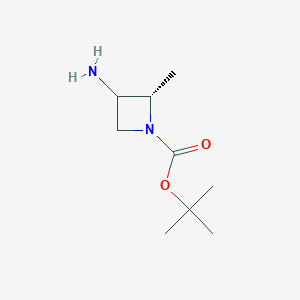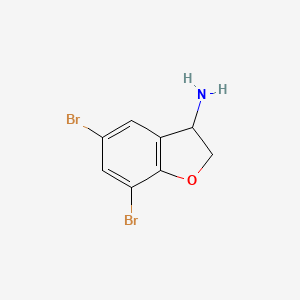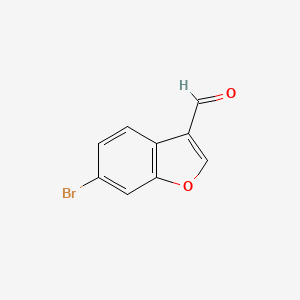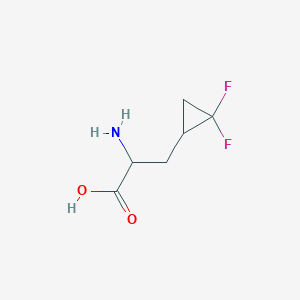
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid is a non-proteinogenic amino acid derivative of proline. This compound is characterized by the substitution of the pyrrolidine ring with a cyclopropane ring, where one of the carbon atoms is substituted with fluorine atoms. It has gained significant attention in the scientific community due to its unique chemical and biological properties.
Métodos De Preparación
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid can be synthesized through several synthetic routes, including asymmetric synthesis, cyclopropanation of proline derivatives, and Michael addition of amines to difluorocyclopropane-carbaldehyde. The most commonly used route is the asymmetric synthesis using L-tartaric acid as the chiral auxiliary. Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
It is used as a pharmacological tool in research related to glutamate receptors and as a potential therapeutic agent in neurological disorders. Additionally, it has applications in the study of amino acid analogues and their effects on biological systems.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid involves its interaction with glutamate receptors. It acts as an agonist of these receptors, modulating their activity and influencing various molecular pathways involved in neurotransmission. The specific molecular targets and pathways involved depend on the receptor subtype and the cellular context.
Comparación Con Compuestos Similares
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid is unique due to its cyclopropane ring substituted with fluorine atoms. Similar compounds include 2-Amino-3-(2-fluorophenyl)propanoic acid and 3-Amino-2-(4-fluorophenyl)propanoic acid . These compounds share structural similarities but differ in their specific substituents and biological activities .
Propiedades
Fórmula molecular |
C6H9F2NO2 |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
2-amino-3-(2,2-difluorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-3(6)1-4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11) |
Clave InChI |
KOSMXIBFFUXDRQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


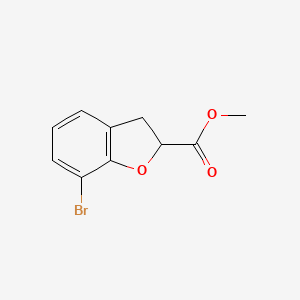
![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)
